molecular formula C18H14O4 B1679048 Pongamol CAS No. 484-33-3

Pongamol

Cat. No. B1679048
CAS RN: 484-33-3
M. Wt: 294.3 g/mol
InChI Key: XTLSKKJNOIMMBK-UHFFFAOYSA-N
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Description

Pongamol is a flavonoid and the main constituent of Pongamia pinnata. It possesses a variety of pharmacological activities such as antioxidant, anti-aging, and anti-inflammatory . It has been studied for its antioxidant effects and mechanisms in H2O2-induced PC12 cells and Caenorhabditis elegans .


Synthesis Analysis

A series of this compound derivatives have been synthesized and tested for their anti-cancer properties against three human tumor cell lines .


Molecular Structure Analysis

This compound has a molecular formula of C18H14O4 . Its average mass is 294.301 Da and its monoisotopic mass is 294.089203 Da .


Chemical Reactions Analysis

This compound has been found to undergo various chemical reactions. For instance, demethylation with aluminium chloride yields nor-pongamol, while treatment with hydriodic acid gives rise to a product which is probably isomeric but does not possess phenolic properties . Oxidation with potassium permanganate or decomposition with alkali yields benzoic acid .


Physical And Chemical Properties Analysis

This compound is a solid substance with a solubility of 50 mg/mL in DMSO (ultrasonic and warming) . It has a molecular weight of 294.3 .

Scientific Research Applications

Overview of Pongamol's Health Benefits

This compound, a flavonoid found in Pongamia pinnata, has shown a wide range of pharmacological activities. Research has highlighted its potential as an anticancer, anti-inflammatory, antioxidant, antimicrobial, and anti-diabetic agent. This diversity underscores this compound's significant role in herbal medicine and its potential as a therapeutic agent against various diseases. Studies have also focused on its safety and toxicological assessment, confirming its medicinal value against various ailments (Jahan et al., 2021).

Antihyperglycemic Activity

This compound has been identified for its antihyperglycemic activity, particularly in diabetic models. Research using streptozotocin-induced diabetic rats and db/db mice demonstrated that this compound significantly lowered blood glucose levels and inhibited protein tyrosine phosphatase-1B, suggesting its effectiveness in managing diabetes (Tamrakar et al., 2008).

Anti-Inflammatory Properties

A study on this compound's extraction from Pongamia pinnata seeds showed its potent anti-inflammatory activity. The findings indicated that this compound effectively reduced edema in animal models, highlighting its potential as an anti-inflammatory agent (Rekha et al., 2020).

Anticancer Effects

Synthesized this compound derivatives were studied for their anti-cancer properties. These derivatives demonstrated significant effectiveness against various human tumor cell lines, indicating this compound's potential as a base compound in developing anticancer drugs (Rao et al., 2011).

Enhancing Glucose Uptake in Muscle Cells

This compound has been found to stimulate glucose uptake in skeletal muscle cells. This is achieved by increasing the surface level of GLUT4, a protein essential for glucose transport into cells, suggesting this compound's role in managing insulin resistance and type 2 diabetes (Tamrakar et al., 2011).

Inhibiting Cancer Metastasis

Research revealed this compound's effectiveness in inhibiting epithelial to mesenchymal transition, a key factor in cancer metastasis. This inhibition was achieved through suppression of the FAK/Akt-mTOR signaling pathways, demonstrating this compound's potential in cancer therapy (Putri et al., 2021).

Antibacterial and Antioxidant Activities

Studies have identified this compound as an active compound exhibiting strong antibacterial and antioxidant activities. This makes it a promising candidatefor use in treatments against bacterial infections and diseases caused by oxidative stress (Ravisankar et al., 2022).

Cardioprotective Activity

Research on Pongamia pinnata, which contains this compound, showed significant cardioprotective activity in diabetic rats. This indicates the potential of this compound in treating cardiomyopathy associated with diabetes (Badole et al., 2015).

Application in Plant Protection

This compound has also been explored for its application in plant protection. Studies have demonstrated its effectiveness against pests like whiteflies, suggesting its potential as a natural pesticide (Pavela & Herda, 2007).

Antimicrobial Properties

Methylkarranjic acid and this compound, extracted from Derris indica seeds, have shown moderate antibacterial activity against various test organisms. This supports the potential use of this compound as an antibacterial agent (Baki et al., 2007).

Management of Metabolic Disorders

This compound and other polyphenols from Pongamia pinnata have shown promising results in managing metabolic disorders. Their presence in the plant correlates with significant antioxidant and antidiabetic activities, which are crucial in treating metabolic diseases (Badole & Patil, 2014).

Wound-Healing Properties

This compound has been evaluated for its wound-healing properties in diabetic rats. The results demonstrated enhanced wound contraction and improved healing parameters, indicating its potential as a treatment for diabetic wounds (Lodhi et al., 2013).

Mechanism of Action

Target of Action

Pongamol, a flavonoid, is the main constituent of Pongamia pinnata . The primary targets of this compound are the Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear factor erythroid 2–related factor 2 (Nrf2) . These targets play a crucial role in cellular responses to oxidative stress .

Mode of Action

This compound interacts with its targets, MAPKs and Nrf2, to activate the MAPKs/Nrf2 signaling pathway . This interaction results in the reduction of cellular damage and apoptosis in H2O2-induced PC12 cells . Furthermore, this compound reduces levels of apoptosis-related proteins Bax, Cyto C, Cleaved Caspase-3, and Cleaved PARP1, and increases the level of anti-apoptotic protein Bcl-2 .

Biochemical Pathways

The activation of the MAPKs/Nrf2 signaling pathway by this compound leads to a series of downstream effects. It effectively attenuates the level of oxidative stress markers such as glutathione (GSH) and reactive oxygen species (ROS) in H2O2-induced PC12 cells . This suggests that this compound possesses antioxidant activity through this pathway .

Pharmacokinetics

It’s known that this compound can exert its effects in h2o2-induced pc12 cells , suggesting that it can be absorbed and distributed to these cells. More research would be needed to fully understand the pharmacokinetics of this compound.

Result of Action

The activation of the MAPKs/Nrf2 signaling pathway by this compound results in a reduction of cellular damage and apoptosis in H2O2-induced PC12 cells . It also reduces the levels of apoptosis-related proteins and increases the level of the anti-apoptotic protein Bcl-2 . Furthermore, this compound effectively attenuates the level of oxidative stress markers . These results suggest that this compound has a potential neuroprotective effect through the modulation of the MAPKs/Nrf2 signaling pathway .

Action Environment

The action of this compound was studied in the environment of H2O2-induced PC12 cells . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of oxidative stress in the environment.

Safety and Hazards

Pongamol is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .

Biochemical Analysis

Biochemical Properties

Pongamol interacts with several enzymes and proteins in the lipid and flavonoid biosynthesis pathways. It is associated with the biosynthesis of oleic acid (OA) and triacylglycerols (TAGs). Key enzymes involved include fatty acyl-ACP thioesterase A (FATA), stearoyl-ACP desaturases (SADs), phospholipid:diacylglycerol acyltransferases (PDATs), and acyl-CoA:diacylglycerol acyltransferases (DGATs) .

Cellular Effects

This compound has been shown to reduce cellular damage and apoptosis in H2O2-induced PC12 cells. It reduces levels of apoptosis-related proteins Bax, Cyto C, Cleaved Caspase-3, and Cleaved PARP1, and increases the level of anti-apoptotic protein Bcl-2 .

Molecular Mechanism

This compound exerts its effects at the molecular level through the MAPKs/Nrf2 signaling pathway. It reduces the level of oxidative stress markers such as glutathione (GSH) and reactive oxygen species (ROS) in H2O2-induced PC12 cells .

Temporal Effects in Laboratory Settings

It has been shown to exert neuroprotective and anti-aging effects in Caenorhabditis elegans .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to prolong the lifespan of Caenorhabditis elegans .

Metabolic Pathways

This compound is involved in lipid and flavonoid biosynthesis pathways. It interacts with enzymes such as FATA and SADs for OA biosynthesis, and PDATs and DGATs for TAG biosynthesis .

properties

IUPAC Name

1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLSKKJNOIMMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351019
Record name 1,3-Propanedione, 1-(4-methoxy-5-benzofuranyl)-3-phenyl-
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URL https://comptox.epa.gov/dashboard/DTXSID50351019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

484-33-3
Record name Pongamol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pongamol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanedione, 1-(4-methoxy-5-benzofuranyl)-3-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxy-5-benzofuranyl)-3-phenyl-1,3-propanedione
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Record name PONGAMOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Pongamol in inhibiting cancer metastasis?

A1: this compound inhibits cancer metastasis primarily by suppressing the epithelial-to-mesenchymal transition (EMT) process. [] It achieves this by inhibiting the activation of focal adhesion kinase (FAK) and the Akt/mTOR signaling pathways. [] These pathways are crucial for cell migration, invasion, and other processes involved in metastasis.

Q2: How does this compound affect EMT markers in lung cancer cells?

A2: Treatment with this compound has been shown to decrease the expression of several mesenchymal proteins in lung cancer cells, including N-cadherin, vimentin, Snail, and Slug. [] These proteins are key markers of EMT and their downregulation suggests this compound's inhibitory effect on this process.

Q3: Does this compound influence anchorage-independent growth in cancer cells?

A3: Yes, this compound significantly inhibits the survival and growth of cancer cells in an anchorage-independent manner. [] This effect is observed through the depletion of growing colonies in this compound-pretreated cells, suggesting its potential to combat metastasis. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H14O4, and its molecular weight is 294.29 g/mol. []

Q5: Which spectroscopic techniques have been used to characterize this compound?

A5: this compound has been characterized using various spectroscopic methods, including UV-Vis spectroscopy, IR spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR techniques like HSQC and HMBC). [, , , , , ]

Q6: How does the stability of this compound in cosmetic formulations vary?

A6: The stability of this compound in cosmetic formulations can be influenced by factors like the presence of other ingredients, pH, and exposure to light and air. [] Research indicates that specific formulations can enhance the photoprotective efficacy and stability of this compound. []

Q7: Have any computational studies been conducted on this compound?

A8: Yes, Density Functional Theory (DFT) calculations have been performed on this compound to determine its binding energy and predict potential drug activities using the PASS prediction method. []

Q8: How does the structure of this compound contribute to its anti-acetylcholinesterase activity?

A9: Research has shown that modifications to the basic chalcone structure of this compound can significantly impact its anti-acetylcholinesterase activity and cytotoxicity. [] While this compound itself displays this activity, other flavonoids from the same source, with structural variations, have shown stronger inhibitory effects. []

Q9: What strategies are being explored to improve the stability and bioavailability of this compound for pharmaceutical applications?

A10: Research is ongoing to develop novel drug delivery systems like liposomes to enhance the bioavailability and controlled release of this compound for transdermal applications. []

Q10: What is known about the safety and toxicity of this compound?

A11: this compound has shown promising biological activities, but further research is required to establish its complete safety profile, particularly for long-term use. Traditional uses and some studies suggest potential toxicity, highlighting the need for comprehensive toxicological assessments. [, , ]

Q11: What is the bioavailability of Karanjin, a related compound, from Pongamia pinnata?

A12: Research indicates that the bioavailability of Karanjin, a furanoflavone often found alongside this compound in Pongamia pinnata, can be limited. [] This highlights the importance of developing effective delivery systems for these compounds.

Q12: What analytical methods are commonly used for the detection and quantification of this compound?

A13: Common analytical methods used for this compound include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array detector (PDA), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [, , , ]

Q13: Are there any known environmental concerns regarding this compound or its sources?

A14: While this compound is a natural compound, research is needed to fully understand its environmental fate, degradation pathways, and potential ecological effects. This information is crucial for ensuring its sustainable use and minimizing any negative impacts on the environment. [, ]

Q14: What is the historical context of this compound research?

A15: this compound has a long history of traditional use, particularly in Ayurvedic medicine. [] Scientific investigations into its properties and potential applications are ongoing, with growing interest in its anti-cancer, anti-inflammatory, and wound healing properties. [, ]

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